molecular formula C20H14S B14452837 2-[2-(Anthracen-2-YL)ethenyl]thiophene CAS No. 78405-84-2

2-[2-(Anthracen-2-YL)ethenyl]thiophene

Cat. No.: B14452837
CAS No.: 78405-84-2
M. Wt: 286.4 g/mol
InChI Key: BFBUWRVPDCVFIH-UHFFFAOYSA-N
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Description

2-[2-(Anthracen-2-YL)ethenyl]thiophene is an organic compound that combines the structural features of anthracene and thiophene Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Anthracen-2-YL)ethenyl]thiophene typically involves the coupling of anthracene derivatives with thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of anthracene with a halogenated thiophene in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Anthracen-2-YL)ethenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or sulfoxides, depending on the reagents used.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or thiophene rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene-thiophene compounds.

Mechanism of Action

The mechanism by which 2-[2-(Anthracen-2-YL)ethenyl]thiophene exerts its effects is primarily related to its electronic structure. The conjugated system of anthracene and thiophene allows for efficient electron delocalization, which is crucial for its photophysical and electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing its behavior in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Anthracen-2-YL)ethenyl]thiophene is unique due to its combination of anthracene and thiophene, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.

Properties

CAS No.

78405-84-2

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(2-anthracen-2-ylethenyl)thiophene

InChI

InChI=1S/C20H14S/c1-2-5-17-14-19-12-15(8-10-20-6-3-11-21-20)7-9-18(19)13-16(17)4-1/h1-14H

InChI Key

BFBUWRVPDCVFIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=CC4=CC=CS4

Origin of Product

United States

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